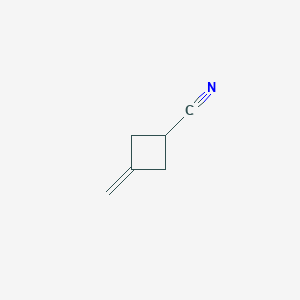

3-Methylenecyclobutanecarbonitrile

Descripción general

Descripción

3-Methylenecyclobutanecarbonitrile is an organic compound with the molecular formula C6H7N. It is a colorless liquid that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a methylene group attached to a cyclobutane ring with a nitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylenecyclobutanecarbonitrile can be synthesized through several methods. One common method involves the reaction of allene with acrylonitrile. This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Análisis De Reacciones Químicas

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. This reaction is critical for functional group interconversion:

-

Mechanism : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate amide that further hydrolyzes to the carboxylic acid .

-

Application : The carboxylic acid serves as a precursor for esters, amides, and alcohols (e.g., reduction to (3-methylenecyclobutyl)methanol) .

Electrophilic Additions to the Methylene Group

The methylene group participates in electrophilic additions due to its electron-rich double bond:

Halogen Acid Addition

Reaction with HX (X = Cl, Br, I) introduces a halogen at the 3-position:

textThis compound + HX → 3-Halo-3-methylcyclobutanecarbonitrile

-

Example : Reaction with HBr forms 3-bromo-3-methylcyclobutanecarbonitrile, a versatile alkylating agent .

-

Regioselectivity : Follows Markovnikov rule, with the electrophile adding to the less substituted carbon .

Strain-Release Ring-Opening Reactions

The strained cyclobutane ring undergoes cleavage with nucleophiles, leveraging its 90° bond angles and high ring strain (∼26 kcal/mol) :

| Nucleophile | Product | Key Observation |

|---|---|---|

| H₂O (acidic) | Disubstituted cyclobutanol | Anti-addition stereochemistry |

| Grignard reagents | Tri-/tetrasubstituted cyclobutanes | Strain-driven reactivity |

-

Mechanism : Nucleophiles attack the distal carbon of the cyclobutane, breaking the central C–C bond and releasing strain energy .

-

Example : Reaction with water under acidic conditions yields disubstituted cyclobutanol derivatives .

Carbonium Ion Formation and Solvolysis

3-Methylenecyclobutyl derivatives generate carbonium ions during solvolysis, though resonance stabilization is limited:

text3-Methylenecyclobutyl bromide → 3-Methylenecyclobutyl carbocation + Br⁻

-

Kinetics : Solvolysis in aqueous ethanol is slower than predicted due to inefficient π-orbital overlap in the planar carbocation, hindering homoallylic resonance .

-

Comparison : The methylcyclobutenyl carbonium ion shows greater stability via cross-ring hyperconjugation .

Cycloaddition Reactions

The methylene group participates in [2+2] cycloadditions with activated alkenes:

| Reaction Partner | Product | Conditions |

|---|---|---|

| Vinyl benzoate | 3-Methylenecyclobutyl benzoate | Thermal or photochemical |

| Acrylonitrile | This compound | Published procedure |

Polymerization and Radical Reactions

The compound’s conjugated system and strain make it susceptible to radical-initiated polymerization:

-

Radical addition : Anti-Markovnikov addition of HBr in the presence of peroxides .

-

Thermal stability : Decomposes at high temperatures, releasing hydrogen cyanide and carbon oxides .

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield | Selectivity |

|---|---|---|---|---|

| Nitrile hydrolysis | KOH, EtOH/H₂O, reflux | Carboxylic acid | 97–100% | N/A |

| HBr addition | Low temperature | 3-Bromo derivative | High | Markovnikov |

| Strain-release | Nucleophilic attack | Disubstituted cyclobutane | Moderate | Anti |

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methylenecyclobutanecarbonitrile serves as a crucial building block in organic synthesis. Its ability to undergo various chemical transformations enables the creation of more complex molecules. For instance, it can participate in reactions such as:

- [4+2] Annulation : This reaction has been utilized to synthesize bicyclic compounds, demonstrating its versatility as a synthetic intermediate .

- Substitution Reactions : The methylene group can engage in nucleophilic substitution, allowing for the modification of the compound to yield derivatives with different functional groups.

Research indicates that this compound exhibits potential biological activity. Its nitrile group may interact with biological targets, leading to enzyme inhibition and receptor modulation. Notable mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could have implications for drug development.

- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways related to inflammation and growth.

Medicinal Chemistry

Ongoing studies are exploring the therapeutic applications of this compound. Its structural properties make it a candidate for developing new pharmaceuticals, particularly in creating analogs of existing drugs .

Industrial Applications

In industrial settings, this compound is used in the production of various chemicals and materials. Its unique properties allow it to be integrated into formulations that require specific chemical characteristics.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound in synthesizing complex bicyclic structures through Lewis acid-catalyzed reactions. This method showcased its effectiveness as a precursor in generating novel compounds with potential pharmaceutical applications .

Research focused on the biological activity of this compound highlighted its potential as an enzyme inhibitor. The study provided insights into its interaction with specific metabolic pathways, suggesting avenues for further investigation into its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 3-Methylenecyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methylene group can undergo various transformations. These interactions can lead to the formation of new compounds with different properties and activities .

Comparación Con Compuestos Similares

- 3-Methylene-1-cyanocyclobutane

- 3-Hydroxycyclobutanecarbonitrile

- 3-Methylenecyclobutanecarboxylic acid

Uniqueness: 3-Methylenecyclobutanecarbonitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of a methylene group and a nitrile group provides versatility in synthetic applications, making it a valuable compound in research and industry .

Actividad Biológica

3-Methylenecyclobutanecarbonitrile (C₆H₇N) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparisons with structurally similar compounds.

- Molecular Formula : C₆H₇N

- Molecular Weight : 95.13 g/mol

- Structure : The compound features a cyclobutane ring with a methylene group and a nitrile functional group.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its unique structural features, which enable it to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The nitrile group can participate in nucleophilic attack mechanisms, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cell growth.

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited cytotoxicity against various cancer types, particularly in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Anti-inflammatory Properties :

Research demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages. This suggests a potential application in treating inflammatory diseases by modulating immune responses. -

Neuroprotective Effects :

In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was mediated through the activation of antioxidant pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxy-3-methylcyclobutanecarboxylic acid | Cyclobutane derivative | Contains a hydroxyl group enhancing reactivity |

| 3-(Hydroxymethyl)cyclobutane-1-carbonitrile | Cyclobutane derivative | Hydroxymethyl group can be oxidized to carboxylic acid |

| 3-(Aminomethyl)cyclobutanecarbonitrile | Cyclobutane derivative | Amino group may enhance biological interactions |

Propiedades

IUPAC Name |

3-methylidenecyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-5-2-6(3-5)4-7/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWMAMOBIQQJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166294 | |

| Record name | Cyclobutanecarbonitrile, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15760-35-7 | |

| Record name | 3-Methylenecyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarbonitrile, 3-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarbonitrile, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylenecyclobutanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.